molecular formula C18H19N3O3 B264695 1-Amino-4-(ethylamino)-2-[(2-hydroxyethyl)amino]anthra-9,10-quinone

1-Amino-4-(ethylamino)-2-[(2-hydroxyethyl)amino]anthra-9,10-quinone

Cat. No. B264695
M. Wt: 325.4 g/mol
InChI Key: WTXMETXANJLCJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Amino-4-(ethylamino)-2-[(2-hydroxyethyl)amino]anthra-9,10-quinone, also known as AEAQ, is a synthetic compound that has been widely studied for its potential applications in cancer treatment. This molecule belongs to the group of anthracycline antibiotics, which are known for their ability to intercalate DNA and inhibit topoisomerase II activity. In

Mechanism of Action

The mechanism of action of AEQ involves several pathways, including the intercalation of DNA, inhibition of topoisomerase II activity, and generation of reactive oxygen species (ROS). AEQ intercalates into the DNA double helix, disrupting the normal structure and function of the DNA molecule. This leads to the inhibition of DNA replication and transcription. Additionally, AEQ inhibits topoisomerase II activity, which is essential for the maintenance of DNA structure and function. Finally, AEQ generates ROS, which can induce oxidative stress and apoptosis in cancer cells.
Biochemical and Physiological Effects:
AEQ has been shown to have several biochemical and physiological effects. In addition to its cytotoxic effects on cancer cells, AEQ has been found to induce DNA damage and activate several signaling pathways involved in apoptosis and cell death. Additionally, AEQ has been shown to inhibit the proliferation of cancer cells and induce cell cycle arrest. Finally, AEQ has been found to be effective in overcoming multidrug resistance in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of AEQ is its potent cytotoxicity against a wide range of cancer cell lines. Additionally, AEQ has been found to be effective in overcoming multidrug resistance in cancer cells. However, there are also some limitations to using AEQ in lab experiments. For example, AEQ can be difficult to synthesize and purify, which can limit its availability for research. Additionally, AEQ can be toxic to normal cells, which can limit its potential as a cancer treatment.

Future Directions

There are several future directions for research on AEQ. One area of interest is the development of new synthesis methods to improve the yield and purity of AEQ. Additionally, further studies are needed to elucidate the mechanisms of action of AEQ and to identify potential targets for cancer treatment. Finally, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of AEQ as a cancer treatment.

Synthesis Methods

The synthesis of AEQ involves several steps, including the condensation of 2-hydroxyethylamine with 1,4-diaminoanthraquinone, followed by the addition of ethylamine. The resulting product is then purified through a series of recrystallizations and column chromatography. The purity and yield of AEQ can be optimized through careful control of reaction conditions and purification methods.

Scientific Research Applications

AEQ has been extensively studied for its potential applications in cancer treatment. Several studies have shown that AEQ exhibits potent cytotoxicity against a wide range of cancer cell lines, including leukemia, breast cancer, and lung cancer. AEQ has also been shown to induce apoptosis and inhibit the proliferation of cancer cells. Additionally, AEQ has been found to be effective in overcoming multidrug resistance in cancer cells.

properties

Product Name

1-Amino-4-(ethylamino)-2-[(2-hydroxyethyl)amino]anthra-9,10-quinone

Molecular Formula

C18H19N3O3

Molecular Weight

325.4 g/mol

IUPAC Name

1-amino-4-(ethylamino)-2-(2-hydroxyethylamino)anthracene-9,10-dione

InChI

InChI=1S/C18H19N3O3/c1-2-20-12-9-13(21-7-8-22)16(19)15-14(12)17(23)10-5-3-4-6-11(10)18(15)24/h3-6,9,20-22H,2,7-8,19H2,1H3

InChI Key

WTXMETXANJLCJS-UHFFFAOYSA-N

SMILES

CCNC1=CC(=C(C2=C1C(=O)C3=CC=CC=C3C2=O)N)NCCO

Canonical SMILES

CCNC1=CC(=C(C2=C1C(=O)C3=CC=CC=C3C2=O)N)NCCO

Origin of Product

United States

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